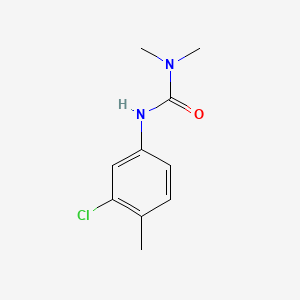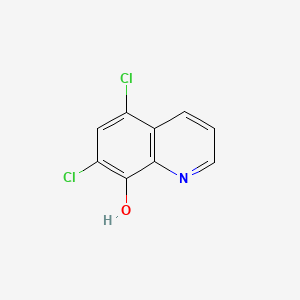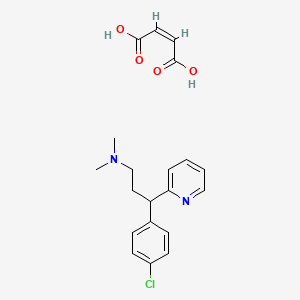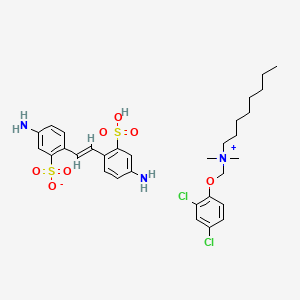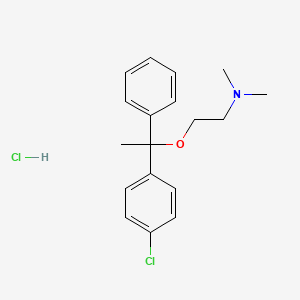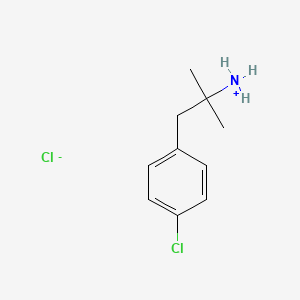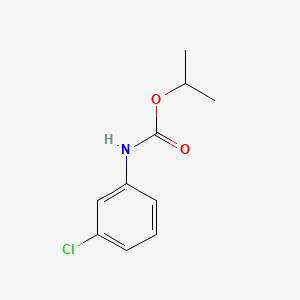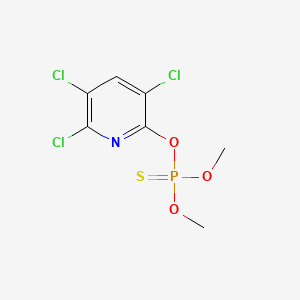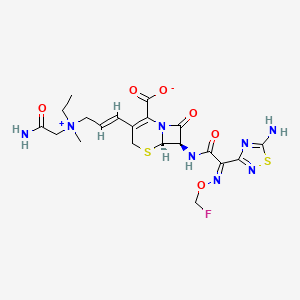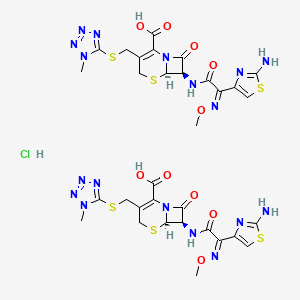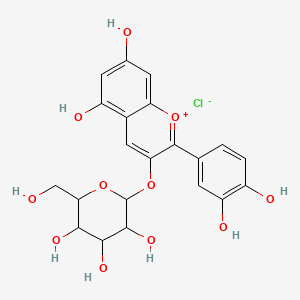
Cyanidin-3-O-glucosid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chrysontemin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anti-obesity effects.
In Vivo
Cyanidin 3-O-glucoside has been studied in vivo, which means in living organisms. Studies have shown that Cyanidin 3-O-glucoside has anti-inflammatory, anti-carcinogenic, and anti-microbial properties in vivo. It has been shown to reduce inflammation in animal models of arthritis and to reduce the growth of tumors in animal models of cancer. It has also been shown to reduce the growth of microbial infections in animal models.
In Vitro
Cyanidin 3-O-glucoside has also been studied in vitro, which means in the laboratory. Studies have shown that Cyanidin 3-O-glucoside has antioxidant, anti-inflammatory, and anti-carcinogenic properties in vitro. It has been shown to reduce oxidative stress in cells and to reduce the growth of tumor cells. It has also been shown to reduce inflammation in cell cultures and to reduce the growth of microbial infections in cell cultures.
Wirkmechanismus
Chrysontemin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-obesity Activity: It modulates lipid metabolism and glucose levels, helping to reduce obesity.
Biologische Aktivität
Cyanidin 3-O-glucoside has a wide range of biological activities. It has been shown to have antioxidant, anti-inflammatory, anti-carcinogenic, and anti-microbial properties. It has also been shown to have neuroprotective, cardioprotective, and hepatoprotective properties.
Biochemical and Physiological Effects
Cyanidin 3-O-glucoside has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, modulate inflammatory pathways, and inhibit the growth of tumor cells and microbial cells. It has also been shown to reduce blood pressure, reduce cholesterol levels, and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Cyanidin 3-O-glucoside in laboratory experiments has a number of advantages and limitations. The advantages include its low cost, its availability in a variety of sources, and its wide range of biological activities. The limitations include its instability in the presence of light and heat, its potential toxicity in high doses, and its potential for interference with other laboratory experiments.
Zukünftige Richtungen
The potential therapeutic applications of Cyanidin 3-O-glucoside are still being investigated. There is a need for further research into its potential to treat a variety of conditions, including cancer, inflammation, and microbial infections. There is also a need for further research into its pharmacodynamic properties and its potential for use in drug delivery systems. Additionally, there is a need for further research into its potential for use in dietary supplements and functional foods. Finally, there is a need for further research into the mechanism of action of Cyanidin 3-O-glucoside and the potential for its use in combination with other compounds for synergistic effects.
Biochemische Analyse
Biochemical Properties
C3G interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a good radical scavenging capacity against superoxide . C3G can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Cellular Effects
C3G has been shown to have various effects on different types of cells. For instance, it has been found to protect the brain and improve cognitive function in Alzheimer’s disease models . It also has the ability to induce cell apoptosis in colon cancer and glioblastoma .
Molecular Mechanism
C3G exerts its effects at the molecular level through various mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . Furthermore, C3G regulates the PI3K/Akt/GSK3β signaling by upregulating phosphorylated-Akt/Akt and phosphorylated-GSK3β/GSK3β expression .
Temporal Effects in Laboratory Settings
The effects of C3G have been observed over time in laboratory settings. For instance, C3G liposomes have been found to exhibit improved stability . Moreover, the uptake and transport of C3G by cells were found to be concentration-dependent and affected by temperature .
Dosage Effects in Animal Models
The effects of C3G vary with different dosages in animal models. For example, oral administration of C3G in mice has been shown to protect the brain and improve cognitive behavior
Metabolic Pathways
C3G is involved in various metabolic pathways. After intake, C3G can be metabolized by oral epithelial cells, absorbed by the gastric epithelium, and it is gut-transformed, reaching the bloodstream and urine in low amounts .
Transport and Distribution
C3G is transported and distributed within cells and tissues. For instance, C3G liposomes have been found to penetrate cells via endocytosis
Subcellular Localization
Current evidence suggests that C3G can cross the blood-brain barrier and localize in diverse areas of the brain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chrysontemin can be synthesized through the extraction from natural sources such as mulberry leaves. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography .
Industrial Production Methods: Industrial production of Chrysontemin involves large-scale extraction from plant materials. The process includes:
- Harvesting the plant material (e.g., mulberry leaves).
- Drying and grinding the plant material.
- Solvent extraction using methanol or ethanol.
- Purification using techniques like column chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Chrysontemin undergoes various chemical reactions, including:
Oxidation: Chrysontemin can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced to form colorless leucoanthocyanidins.
Substitution: Chrysontemin can undergo glycosylation, where sugar moieties are added to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Glycosylation reagents like glucose or other sugar donors in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Glycosylated anthocyanins.
Vergleich Mit ähnlichen Verbindungen
Chrysontemin is similar to other anthocyanins such as delphinidin, pelargonidin, and malvidin. it is unique in its specific glycosylation pattern and its potent inhibitory effects on CD38 enzymatic activities .
Similar Compounds:
- Delphinidin
- Pelargonidin
- Malvidin
- Peonidin
- Petunidin
Chrysontemin stands out due to its specific health benefits and its unique chemical structure, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cyanidin 3-O-glucoside and where is it found?
A: Cyanidin 3-O-glucoside (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].
Q2: What are the potential health benefits associated with Cyanidin 3-O-glucoside?
A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].
Q3: How does Cyanidin 3-O-glucoside exert its antioxidant effects?
A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].
Q4: Does Cyanidin 3-O-glucoside interact with specific proteins in the body?
A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.
Q5: How does Cyanidin 3-O-glucoside affect blood pressure?
A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].
Q6: Are there any specific genes that are affected by Cyanidin 3-O-glucoside?
A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.
Q7: How does the chemical structure of Cyanidin 3-O-glucoside influence its activity?
A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.
Q8: What is the bioavailability of Cyanidin 3-O-glucoside?
A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].
Q9: Can the bioavailability of Cyanidin 3-O-glucoside be improved?
A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.
Q10: Are there different methods for extracting and analyzing Cyanidin 3-O-glucoside?
A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.
Q11: How does cooking affect the content of Cyanidin 3-O-glucoside in food?
A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].
Q12: What is the significance of studying the interaction of Cyanidin 3-O-glucoside with model membranes?
A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.
Q13: How does Cyanidin 3-O-glucoside interact with human serum albumin?
A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



